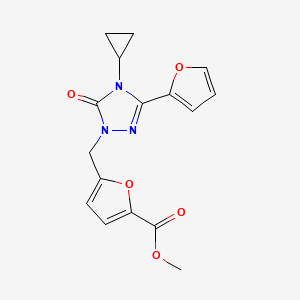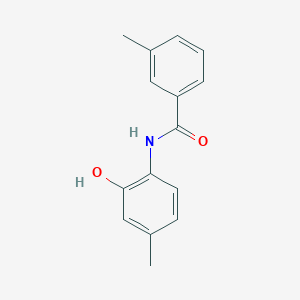![molecular formula C15H13N5O2S B2541627 2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide CAS No. 1226431-59-9](/img/structure/B2541627.png)
2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) and as dual kinase inhibitors of CK2 and GSK3β .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of “tetrahydrobenzo[d]thiazoles” were synthesized and tested for their inhibitory activity .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a tetrahydrobenzo[d]thiazole core . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Research on structurally similar compounds has demonstrated promising antimicrobial and antifungal activities. Compounds derived from pyrazine and thiazole scaffolds, such as those involving modifications of benzothiazolyl and pyrazolyl groups, have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential for developing new antimicrobial agents based on the core structure of interest, highlighting the importance of such compounds in addressing drug-resistant bacterial infections (Palkar et al., 2017).
Anticancer Evaluation
Synthesis and evaluation of compounds with a pyrazine or thiazole backbone have also been explored for anticancer activities. A study on N-substituted benzyl/phenyl derivatives incorporating pyrazolobenzothiazine and carboxamide moieties revealed moderate to significant radical scavenging activities, indicating potential antioxidant properties which can be beneficial in cancer prevention or therapy (Ahmad et al., 2012).
Cocrystal Formation for Drug Development
The formation of cocrystals involving pyrazinamide, a compound structurally related to the one of interest, with various hydroxybenzoic acids has been investigated for enhancing pharmaceutical properties. These studies underscore the significance of cocrystal formation in improving drug solubility, stability, and bioavailability, offering pathways for the development of better pharmaceutical formulations (Al-Otaibi et al., 2020).
Agricultural and Environmental Applications
Compounds based on the pyrazole structure have been explored for their potential as inhibitors of photosynthetic electron transport, suggesting utility in the development of herbicides. This research points towards the application of such compounds in agriculture, specifically in the formulation of new herbicidal agents that target photosynthesis in weeds, presenting a method for controlling agricultural pests with minimal environmental impact (Vicentini et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
2-pyrazin-2-yl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-13(19-14-9-3-1-2-4-10(9)20-22-14)12-8-23-15(18-12)11-7-16-5-6-17-11/h5-8H,1-4H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASCMVIBEWHLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2541545.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2541547.png)


![4,5-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2541554.png)

![6-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2541556.png)




![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2541563.png)
